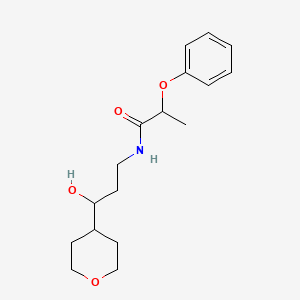

![molecular formula C27H18N2OS2 B2497656 2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-09-0](/img/structure/B2497656.png)

2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine" is a part of a broader class of benzothienopyrimidine derivatives. These compounds are known for their diverse chemical reactions and properties, making them subjects of interest in various fields of chemistry and pharmacology. However, given the constraints, we will focus on the synthesis, structural analysis, and chemical properties excluding their applications in drug use and dosage.

Synthesis Analysis

The synthesis of benzothienopyrimidine derivatives often involves condensation reactions, starting from appropriate thiophene and pyrimidine precursors. For instance, the condensation of 2-aminothiophene-3-carbonitrile with guanidine or sequential addition of CS2 and NH3 can yield diaminothieno[2,3-d]pyrimidine derivatives, which can then be further modified to introduce benzylsulfanyl and naphthyloxy groups through subsequent reactions involving sec-BuLi and electrophilic aromatic substitution (H. Link, 1990).

Molecular Structure Analysis

The molecular structure of benzothienopyrimidine derivatives, including our compound of interest, is characterized by the presence of a benzothieno fused with a pyrimidine ring. This fusion creates a rigid structure that influences the compound's electronic and optical properties. X-ray crystallography studies of similar compounds have revealed diverse polymorphic forms and crystal packing, influenced by hydrogen bonding and π-π interactions (C. Glidewell, et al., 2003).

Chemical Reactions and Properties

Benzothienopyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and nitrosation, which allow for the introduction of functional groups such as benzylsulfanyl and naphthyloxy. These reactions expand the chemical versatility and potential applications of these compounds. The presence of sulfanyl and oxy groups can also influence the compound’s reactivity towards nucleophilic and electrophilic agents (C. Glidewell, et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has focused on the synthesis of new derivatives within the pyrimidine class, showcasing the compound's versatility as a precursor for various bioactive molecules and as a key component in synthesizing novel heterocyclic compounds. For instance, the synthesis of pyrimidine selanyl derivatives highlights the compound's role in creating new molecules with potential applications in material science and medicinal chemistry (Alshahrani et al., 2018). Additionally, the development of fluorescent compounds based on the pyrimidine framework, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, underscores its utility in creating materials with unique photophysical properties (Yokota et al., 2012).

Biological Evaluation

The compound and its derivatives have been evaluated for various biological activities. For example, studies on 5-hydroxymethylpyrimidines have explored their cytotoxic properties against normal and cancer cell lines, indicating the potential for developing new anticancer agents. The research also assessed antimicrobial activities, revealing some compounds' efficacy against bacteria and fungi, thus highlighting the potential for new antimicrobial drug development (Stolarczyk et al., 2021).

Crystal Structure Analysis

Crystallographic studies provide insight into the molecular structures of these compounds, which is crucial for understanding their reactivity and interaction with biological targets. Investigations into the crystal structures of pyrimidine derivatives have revealed diverse molecular conformations and highlighted the importance of weak intermolecular interactions in stabilizing crystal lattices (Glidewell et al., 2003).

Photophysical Studies

Some research has focused on examining the photophysical properties of pyrimidine derivatives, contributing to the development of materials with potential applications in optoelectronics and fluorescence imaging. For instance, studies on the synthesis and properties of novel BF2 complexes containing pyrimidine units have provided valuable insights into their photophysical characteristics, BSA-binding, and molecular docking analysis, suggesting applications in dye-sensitized solar cells and fluorescent probes (Bonacorso et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2OS2/c1-2-8-18(9-3-1)17-31-27-28-24-22-12-6-7-13-23(22)32-25(24)26(29-27)30-21-15-14-19-10-4-5-11-20(19)16-21/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLVOWSHEMIVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC5=CC=CC=C5C=C4)SC6=CC=CC=C63 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)

![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)